molecular formula C18H22N2O5S B2709226 N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide CAS No. 321706-23-4

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide

Cat. No.: B2709226
CAS No.: 321706-23-4
M. Wt: 378.44
InChI Key: NXNQANRIKQDEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry research due to the broad pharmacological potential of its core structural motifs. The compound features a 2-(3,4-dimethoxyphenyl)ethylamine moiety, a structure present in compounds that have demonstrated notable antiulcer activity in preclinical models, providing a basis for investigating its effects on gastrointestinal systems . Furthermore, the sulfonamide group is a privileged scaffold in drug discovery, known to confer diverse biological activities. Research into sulfonamide derivatives has shown they can exhibit a wide range of properties, including antibacterial, antitumor, anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-convulsant activities . This makes the compound a versatile candidate for hit-to-lead optimization in various therapeutic areas. The molecular structure, characterized by two nearly perpendicular phenyl rings, contributes to its unique binding characteristics and interactions with biological targets . Researchers can leverage this compound as a key intermediate or a core structure for developing novel inhibitors and probes, particularly in programs targeting infectious diseases, cancer, and metabolic disorders.

Properties

IUPAC Name

N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13(21)20-15-5-7-16(8-6-15)26(22,23)19-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12,19H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQANRIKQDEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps. One common method starts with the preparation of 2-(3,4-dimethoxyphenyl)ethylamine, which is then reacted with sulfonyl chloride derivatives under basic conditions to form the sulfonamide intermediate. This intermediate is further reacted with ethanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethanamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological targets, while the ethanamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine ()
  • Key differences : Replaces the sulfonamide-ethanamide core with a benzylamine group and a 4-fluorophenyl substituent.
  • The fluorine atom enhances electronegativity, which may improve membrane permeability compared to the dimethoxy groups in the target compound .
b) N-[(4-chlorophenyl)methyl]-2-[[5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamide ()
  • Key differences : Substitutes the sulfonamide with a sulfanyl (-S-) linkage and introduces a thiadiazole ring.
  • The thiadiazole ring may confer rigidity and influence pharmacokinetics .
c) N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide ()
  • Key differences: Features a nitro (-NO₂) group and methylsulfonyl (-SO₂-CH₃) instead of dimethoxyphenyl.
  • The molecular weight (349.36 g/mol) is lower than the target compound’s estimated weight (~400–450 g/mol), which may affect bioavailability .

Pharmacological Analogues

a) Ethyl 4-ANPP Hydrochloride ()
  • Structure : Piperidine-based opioid precursor with phenethyl and ethyl groups.
  • Comparison: While unrelated in function, the ethyl and aromatic substituents highlight how minor structural changes (e.g., piperidine vs. sulfonamide cores) drastically alter biological targets (opioid receptors vs. sulfonamide-modulated enzymes) .
b) Verapamil-Related Compounds ()
  • Structure: Includes (3,4-dimethoxyphenyl)methanol and amines.
  • However, the absence of sulfonamide in Verapamil analogs may limit cross-reactivity .

Research Implications and Gaps

  • Activity Prediction : The target compound’s sulfonamide and dimethoxyphenyl groups may synergize for enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase), but empirical data are lacking.

Biological Activity

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24ClN2O5S, with a molecular weight of approximately 475.0 g/mol. Its structure features:

  • Sulfonamide Group : Enhances interaction with biological targets.
  • Dimethoxyphenyl Ethyl Moiety : Increases lipophilicity and potential bioactivity.

The compound's unique combination of functional groups contributes to its pharmacological profile, distinguishing it from similar compounds.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The sulfonamide group can form strong hydrogen bonds with various biological targets, while the ethanamide group participates in biochemical pathways that regulate cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : It potentially interacts with receptors that regulate cell proliferation and apoptosis.

Anti-inflammatory and Anticancer Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory and anticancer activities. Research has demonstrated its effectiveness in reducing cell proliferation and inducing apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Anti-cancer Efficacy :
    A study on human colon cancer (HCT116) cells showed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The mechanism involved modulation of apoptosis-related proteins such as Bcl-2 and caspases.
  • Inflammatory Response :
    In a model of acute inflammation, treatment with this compound reduced edema formation by inhibiting the release of inflammatory mediators.

Structural Analogues

The biological activity of this compound can be compared with structurally similar compounds that also exhibit significant pharmacological effects.

Table 2: Comparison with Structural Analogues

Compound NameMolecular FormulaNotable Activity
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamideC24H24FNO3SIntermediate in synthesis
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamideC10H14N2O3SStudied for different biological activities
N-[2-(3,4-Dimethoxyphenyl)-ethyl]-N'-(4-fluorophenyl)sulfonamideC23H24N4O6SExhibits unique reactivity

Q & A

Q. How can synergistic effects with BCL-2 inhibitors (e.g., ABT-199) be quantified in hematologic malignancy models?

  • Methodological Answer : Use MV4-11 (AML) xenografts to assess tumor regression with combination therapy (compound + ABT-199) . Calculate combination index via Chou-Talalay method (SynergyFinder software). For in vitro synergy, perform dose-matrix assays (0.1–10 µM range) and generate isobolograms. Confirm mechanism via Western blot (PARP cleavage, Mcl-1 downregulation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.